molecular formula C19H14N2OS2 B14729672 Methyl 2-benzoyl-1-cyano-1,2-dihydroisoquinoline-1-carbodithioate CAS No. 6457-28-9

Methyl 2-benzoyl-1-cyano-1,2-dihydroisoquinoline-1-carbodithioate

Cat. No.: B14729672
CAS No.: 6457-28-9
M. Wt: 350.5 g/mol
InChI Key: JSYCYHGHIZIJQK-UHFFFAOYSA-N
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Description

Methyl 2-benzoyl-1-cyano-1,2-dihydroisoquinoline-1-carbodithioate is a complex organic compound with the molecular formula C17H12N2O It is known for its unique structure, which includes a benzoyl group, a cyano group, and a carbodithioate group attached to an isoquinoline backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-benzoyl-1-cyano-1,2-dihydroisoquinoline-1-carbodithioate typically involves the reaction of isoquinoline with benzoyl chloride and potassium cyanide in the presence of triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with methyl iodide and sodium hydrosulfide to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to optimize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-benzoyl-1-cyano-1,2-dihydroisoquinoline-1-carbodithioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-benzoyl-1-cyano-1,2-dihydroisoquinoline-1-carbodithioate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-benzoyl-1-cyano-1,2-dihydroisoquinoline-1-carbodithioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anti-cancer properties .

Comparison with Similar Compounds

Similar Compounds

    2-Benzoyl-1-cyano-1,2-dihydroisoquinoline: Similar structure but lacks the carbodithioate group.

    Methyl 2-benzoyl-1-cyano-1,2-dihydroisoquinoline: Similar but without the carbodithioate group.

Uniqueness

Methyl 2-benzoyl-1-cyano-1,2-dihydroisoquinoline-1-carbodithioate is unique due to the presence of the carbodithioate group, which imparts distinct chemical and biological properties.

Properties

CAS No.

6457-28-9

Molecular Formula

C19H14N2OS2

Molecular Weight

350.5 g/mol

IUPAC Name

methyl 2-benzoyl-1-cyanoisoquinoline-1-carbodithioate

InChI

InChI=1S/C19H14N2OS2/c1-24-18(23)19(13-20)16-10-6-5-7-14(16)11-12-21(19)17(22)15-8-3-2-4-9-15/h2-12H,1H3

InChI Key

JSYCYHGHIZIJQK-UHFFFAOYSA-N

Canonical SMILES

CSC(=S)C1(C2=CC=CC=C2C=CN1C(=O)C3=CC=CC=C3)C#N

Origin of Product

United States

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